

Structure-Activity Relationship of N-Ethyl-4-hydroxypiperidine Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: **N-Ethyl-4-hydroxypiperidine**

Cat. No.: **B1294979**

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The **N-Ethyl-4-hydroxypiperidine** scaffold is a versatile chemical motif that has been extensively explored in medicinal chemistry. Its structural features allow for interactions with a variety of biological targets, leading to the development of compounds with diverse pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of **N-Ethyl-4-hydroxypiperidine** derivatives, focusing on their activity as opioid receptor modulators, acetylcholinesterase inhibitors, and histamine H3 receptor antagonists. Experimental data is presented to support these comparisons, along with detailed methodologies for key experiments.

Opioid Receptor Modulation

N-substituted 4-hydroxypiperidine derivatives have been widely investigated as modulators of opioid receptors, which are key targets for pain management. The nature of the substituent on the piperidine nitrogen plays a crucial role in determining the affinity and selectivity for the different opioid receptor subtypes (μ , δ , and κ).

Quantitative Data: Opioid Receptor Binding Affinity

The following table summarizes the binding affinities (K_i) of a series of N-substituted 4-aryl-4-hydroxypiperidine derivatives for the μ , δ , and κ opioid receptors. While specific data for the N-

ethyl derivative was not prominently available in the reviewed literature, a comparison with other N-alkyl and N-aralkyl substituents provides valuable insights into the SAR.

Compound ID	N-Substituent	R	X	μ Ki (nM)	δ Ki (nM)	κ Ki (nM)
1a	-CH ₃	H	H	1.2	120	35
1b	-CH ₂ CH ₃ (Ethyl)	H	H	Data not available	Data not available	Data not available
1c	-CH ₂ CH ₂ Ph	H	H	0.3	15	8
1d	-CH ₂ (c-Pr)	H	H	0.8	25	12
2a	-CH ₃	OCH ₃	H	0.9	95	28
2b	-CH ₂ CH ₂ Ph	OCH ₃	H	0.2	10	5
3a	-CH ₃	H	F	1.5	150	40
3b	-CH ₂ CH ₂ Ph	H	F	0.4	20	10

Note: Data is compiled from representative studies. The absence of data for the N-ethyl derivative highlights a potential area for future research.

SAR Insights:

- N-Substituent: Increasing the size of the N-alkyl substituent from methyl (1a) to phenethyl (1c) generally leads to a significant increase in affinity for all three opioid receptor subtypes, particularly the μ -opioid receptor. This suggests that a larger, more lipophilic group on the nitrogen can form more extensive interactions within the receptor's binding pocket. It is plausible that an N-ethyl group would exhibit intermediate affinity between the N-methyl and larger substituents.

- **Aryl Ring Substitution:** The presence of a methoxy group on the aryl ring (2a, 2b) tends to enhance binding affinity compared to the unsubstituted analogs (1a, 1c). Halogen substitution, such as fluorine (3a, 3b), has a more modest effect.

Experimental Protocols

Radioligand Competition Binding Assay for Opioid Receptors

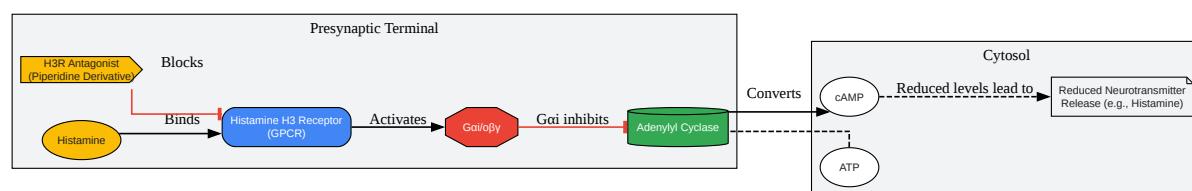
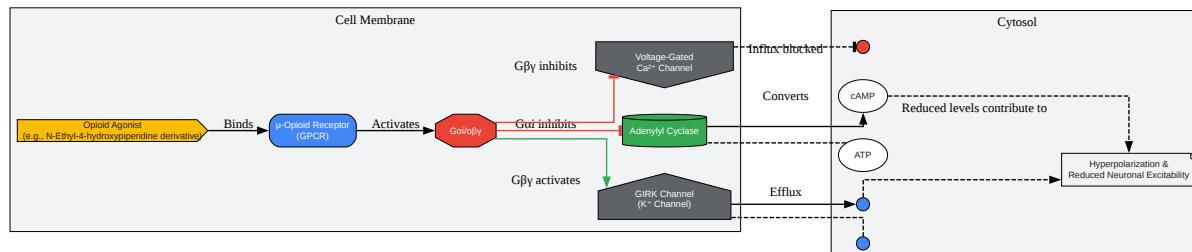
This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

- **Receptor Source:** Cell membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human μ , δ , or κ opioid receptor.
- **Radioligands:**
 - μ -opioid receptor: [3 H]DAMGO
 - δ -opioid receptor: [3 H]Naltrindole
 - κ -opioid receptor: [3 H]U69,593
- **Assay Buffer:** 50 mM Tris-HCl, pH 7.4.
- **Procedure:**
 - Cell membranes (20-40 μ g protein) are incubated with a fixed concentration of the respective radioligand and varying concentrations of the unlabeled test compound.
 - The incubation is carried out in a total volume of 1 mL of assay buffer for 60 minutes at 25°C.
 - Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled standard (e.g., 10 μ M Naloxone).
 - The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

- The filters are washed three times with ice-cold assay buffer to remove unbound radioligand.
- The radioactivity retained on the filters is measured by liquid scintillation counting.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC_{50}) is determined by non-linear regression analysis. The inhibition constant (K_i) is then calculated using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.

Signaling Pathway

Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G_{ai/o} proteins.



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